3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole
Description
3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the C3 and C5 positions with 4-fluorobenzylsulfanyl groups. The 1,2,4-thiadiazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
3,5-bis[(4-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHQAITCCQJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimercapto-1,2,4-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
The biological and chemical properties of 1,2,4-thiadiazoles are highly substituent-dependent. Key analogs include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) in the target compound may enhance metabolic stability compared to electron-donating groups like methoxy .
- Linker Moieties: Sulfanyl-linked benzyl groups (target compound) increase flexibility and lipophilicity compared to direct aryl substitutions (e.g., ), which could influence membrane permeability.
Physicochemical Properties
- Solubility: Fluorinated compounds (e.g., ) generally exhibit lower aqueous solubility than non-fluorinated analogs but improved lipid solubility.
- Crystallinity: Analogs like 3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole form stable crystals suitable for X-ray analysis , suggesting similar crystallinity for the target compound.
Biological Activity
3,5-Bis[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
Chemical Formula : CHFNS
CAS Number : 338772-55-7
The compound features a thiadiazole ring substituted with two 4-fluorobenzylsulfanyl groups. The synthesis typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimercapto-1,2,4-thiadiazole in the presence of sodium hydroxide in an organic solvent like dimethylformamide (DMF) under reflux conditions. Purification is achieved through recrystallization or column chromatography .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. For instance:
- Mechanism of Action : It is believed that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival. This may include inhibition of protein kinases or modulation of apoptotic pathways.
- Case Studies : Research has demonstrated that certain thiadiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. A notable study indicated that compounds similar to this compound showed significant activity against the K562 cell line (chronic myelogenous leukemia), with IC values indicating effective inhibition .
Table 1: Summary of Biological Activities
Detailed Research Insights
- Anticancer Studies : A study focusing on structurally similar compounds reported significant anticancer activity against breast cancer cells (MCF-7). The mechanism involved the inhibition of critical proteins that regulate cell cycle progression and apoptosis .
- Molecular Docking Studies : Computational studies have suggested that the unique structure of this compound allows for favorable interactions with target proteins involved in cancer pathways. This structural advantage may enhance its efficacy compared to other thiadiazole derivatives .
- Structure-Activity Relationship (SAR) : The presence of fluorine atoms has been correlated with increased biological activity due to enhanced metabolic stability and solubility characteristics .
Q & A
Q. What green synthesis methods are available for preparing 3,5-disubstituted 1,2,4-thiadiazoles?
The oxidative dimerization of thioamides in water using molecular oxygen as an oxidant offers a sustainable route. This method avoids toxic solvents and achieves moderate-to-high yields (45–93%) under mild conditions (e.g., 80–140°C). Key steps include optimizing catalyst/base systems (e.g., K₃PO₄ in DMSO) and characterizing products via NMR and elemental analysis .
Q. Which spectroscopic techniques are most reliable for structural confirmation of 3,5-bis(aryl)-1,2,4-thiadiazoles?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substitution patterns, while elemental analysis confirms stoichiometry. Single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated for 3,5-bis(4-fluorophenyl)-1,2,4-thiadiazole (C, H, N, S content: <0.3% deviation from calculated values) .
Q. How can researchers assess the purity and stability of 1,2,4-thiadiazole derivatives during synthesis?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) monitors reaction progress and purity. Stability under varying pH and temperature conditions can be tested via accelerated degradation studies (e.g., 40–80°C, 24–72 hours) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of 1,2,4-thiadiazoles for drug discovery?
The 3,5-diiodo-1,2,4-thiadiazole intermediate allows selective C–C bond formation via Sonogashira or Suzuki–Miyaura cross-coupling. For example, iodine at the C5 position (adjacent to sulfur) reacts preferentially with phenylacetylene, enabling stepwise arylation/alkynylation .
Q. How do structural modifications of 1,2,4-thiadiazoles impact their anticancer activity?
Substitution with electron-withdrawing groups (e.g., halogens) enhances antiproliferative effects. For instance, 3,5-diiodo-1,2,4-thiadiazole exhibits IC₅₀ values of 8–15 µM against A431 (epidermoid carcinoma) and PC-3 (prostate adenocarcinoma) cell lines. Hybridization with pharmacophores like erlotinib further improves selectivity .
Q. What computational tools predict the electronic properties of 1,2,4-thiadiazole-based materials for optoelectronics?
Density functional theory (DFT) calculations model HOMO-LUMO gaps and charge transport behavior. Derivatives like 3,5-bis(3-(1-phenyl-1H-benzimidazol-2-yl)phenyl)-1,2,4-thiadiazole show narrow bandgaps (~2.8 eV), making them suitable as electron-transport layers in OLEDs .
Q. How can contradictory biological activity data across studies be resolved?
Standardize assay protocols (e.g., cell line origin, passage number, incubation time) and validate results with dose-response curves. For example, discrepancies in cytotoxicity of bis(erlotinib)-thiadiazole isomers (3:2 ratio) highlight the need for isomer-specific activity profiling .
Methodological Considerations
- Synthetic Optimization : Screen bases (e.g., LiOtBu vs. K₃PO₄) and solvents (DMSO vs. toluene) to improve yields .
- Biological Evaluation : Use MTT assays for cytotoxicity and flow cytometry for apoptosis/cycle analysis .
- Material Characterization : Employ cyclic voltammetry to assess redox behavior in optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
